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In-Depth Technical Guide: Biological Activity of N-Propylsulfamide Derivatives

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Compound of Interest

Compound Name: *N*-propylsulfamide

Cat. No.: B180247

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the biological activities of **N-propylsulfamide** derivatives, emphasizing quantitative data, detailed experimental protocols, and visual representations of molecular pathways and workflows.

Introduction

The **N-propylsulfamide** functional group is a versatile scaffold in medicinal chemistry, contributing to a wide spectrum of pharmacological activities.^[1] Its derivatives have emerged as critical components in the development of therapeutics targeting a variety of biological pathways. This guide delves into the core biological activities of prominent **N-propylsulfamide** derivatives, offering a detailed resource for researchers in the field.

Peroxisome Proliferator-Activated Receptor α (PPAR α) Agonism: N-octadecyl-N'-propylsulfamide (CC7)

N-octadecyl-N'-propylsulfamide, also known as CC7, is a synthetic analog of the endogenous lipid mediator oleoylethanolamide (OEA).^[2] It has been identified as a potent and selective

agonist for the Peroxisome Proliferator-Activated Receptor α (PPAR α), a nuclear receptor pivotal in the regulation of lipid metabolism and feeding behavior.[2][3]

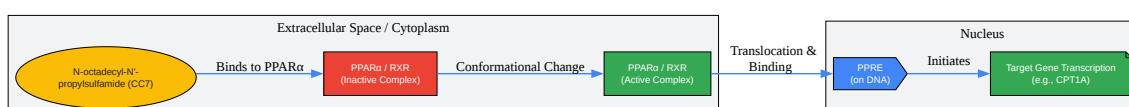
Quantitative Data: PPAR α Agonist Activity

The potency of N-octadecyl-N'-propylsulfamide in activating PPAR α has been determined through in vitro assays.

Compound	Target	Assay Type	EC50 (nM)
N-octadecyl-N'-propylsulfamide (CC7)	PPAR α	Reporter Gene Assay	100[4][5][6]
Oleoylethanolamide (OEA) (Reference)	PPAR α	Reporter Gene Assay	120[5][6]

Signaling Pathway: PPAR α Activation

N-octadecyl-N'-propylsulfamide binds to the ligand-binding domain of PPAR α , inducing a conformational change that promotes the recruitment of co-activator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription and influencing lipid metabolism.[2]



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Activation of the PPAR α signaling pathway by N-octadecyl-N'-propylsulfamide.

Dual Endothelin Receptor Antagonism: Macitentan

Macitentan is an orally active **N-propylsulfamide** derivative that functions as a dual antagonist of endothelin (ET) receptors, with a high affinity for both the ETA and ETB subtypes. It is a clinically approved treatment for pulmonary arterial hypertension.

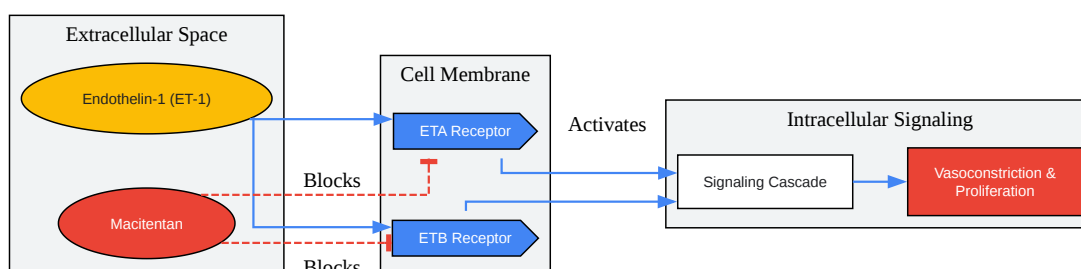
Quantitative Data: Endothelin Receptor Antagonist Activity

The inhibitory potency of Macitentan has been quantified, demonstrating its dual action.

Compound	Target	Assay Type	IC50 (nM)
Macitentan	ETA Receptor	Functional Assay (Calcium Flux)	0.5
Macitentan	ETB Receptor	Functional Assay (Calcium Flux)	391

Signaling Pathway: Endothelin Receptor Blockade

Macitentan competitively inhibits the binding of endothelin-1 (ET-1) to its receptors on vascular smooth muscle cells. This action blocks the downstream signaling pathways that lead to vasoconstriction and cellular proliferation.



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Mechanism of action of Macitentan as a dual endothelin receptor antagonist.

Anticancer and Enzyme Inhibitory Activities

The broader class of sulfonamides, including **N-propylsulfamide** derivatives, has garnered attention for its potential in oncology and enzyme inhibition.

Anticancer Activity

Recent studies have explored the cytotoxic effects of novel sulfonamide derivatives against various human cancer cell lines. For example, some derivatives have shown activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines.^[7] Another study highlighted that certain cyclic sulfamides exhibited inhibitory effects on breast cancer (MDA-MB-468) and lung cancer (A549) cells.^{[8][9]}

Enzyme Inhibitory Activity

Sulfonamide-based compounds have been investigated as inhibitors of various enzymes. For instance, novel sulfonamide derivatives have demonstrated inhibitory activity against urease and carbonic anhydrase.^[10] Additionally, tryptophan sulfonamide derivatives have been identified as inhibitors of TNF-alpha converting enzyme (TACE).^[11]

Further research is required to fully elucidate the anticancer and enzyme inhibitory potential of compounds with a specific **N-propylsulfamide** core.

Experimental Protocols

The following section details standardized protocols for key assays used to characterize the biological activity of **N-propylsulfamide** derivatives.

A. Luciferase Reporter Gene Assay for Nuclear Receptor Activation

Objective: To quantify the ability of a test compound to activate a specific nuclear receptor (e.g., PPAR α) and drive the expression of a luciferase reporter gene.

Materials:

- Mammalian cell line (e.g., HEK293T or HepG2)
- Expression plasmid for the full-length nuclear receptor
- Luciferase reporter plasmid with response elements for the nuclear receptor
- Control plasmid for transfection efficiency normalization (e.g., Renilla luciferase)
- Transfection reagent
- Cell culture medium and serum
- Test compound (**N-propylsulfamide** derivative)
- Luciferase assay reagent
- Luminometer

Procedure:

- Cell Culture and Transfection:

- Plate cells in a 96-well plate and allow them to adhere.
- Co-transfect the cells with the nuclear receptor expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
- Compound Incubation:
 - After 24 hours, replace the medium with a fresh medium containing various concentrations of the test compound or vehicle control.
- Cell Lysis and Luciferase Measurement:
 - After 18-24 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity.
 - Calculate the fold activation relative to the vehicle control and plot the dose-response curve to determine the EC50 value.

B. GST Pull-Down Assay for Protein-Ligand Interaction

Objective: To qualitatively assess the direct binding of a test compound to its target protein and its effect on protein-protein interactions (e.g., receptor-coactivator binding).

Materials:

- Purified GST-tagged target protein (e.g., GST-PPAR α -LBD)
- Glutathione-agarose or magnetic beads
- Cell lysate or purified interacting protein (e.g., a coactivator)
- Binding buffer
- Wash buffer

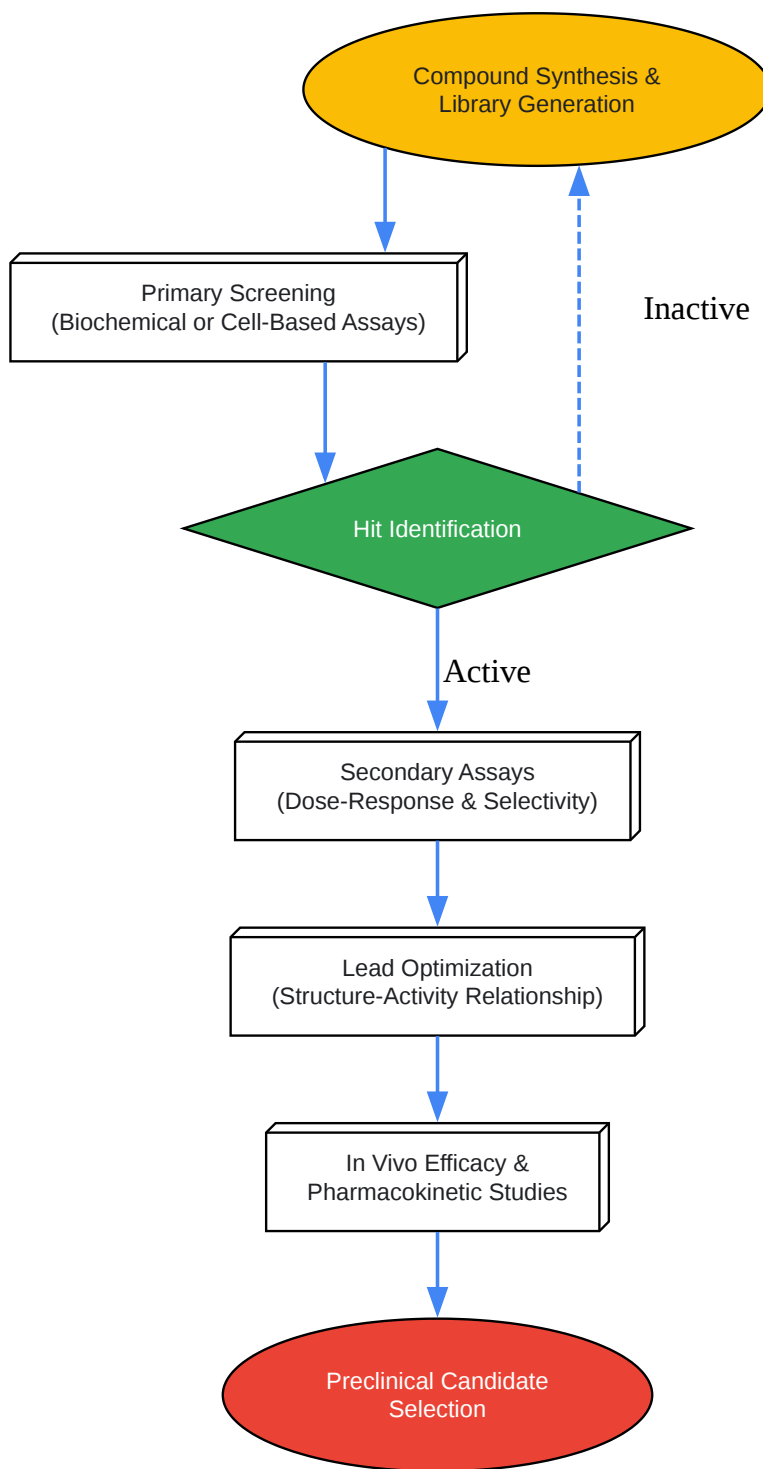
- Elution buffer
- Test compound (**N-propylsulfamide** derivative)
- SDS-PAGE and Western blotting reagents and equipment

Procedure:

- Immobilization of GST-tagged Protein:
 - Incubate the purified GST-tagged protein with glutathione beads to immobilize it.
- Binding Reaction:
 - Add the cell lysate or purified interacting protein and the test compound to the beads.
 - Incubate the mixture to allow for protein-protein and protein-ligand interactions.
- Washing:
 - Wash the beads multiple times with wash buffer to remove non-specific binding proteins.
- Elution:
 - Elute the bound proteins from the beads using an elution buffer containing reduced glutathione.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the interacting protein.

General Experimental Workflow

The discovery and development of novel **N-propylsulfamide** derivatives typically follow a structured workflow.



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A typical workflow for the discovery and development of **N-propylsulfamide** derivatives.

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